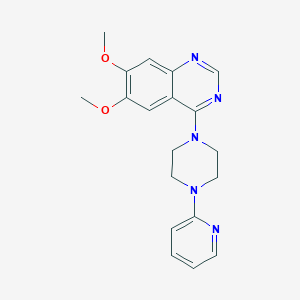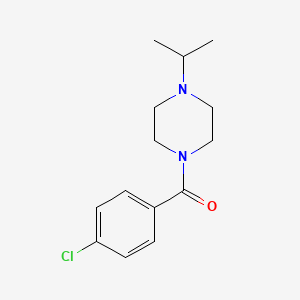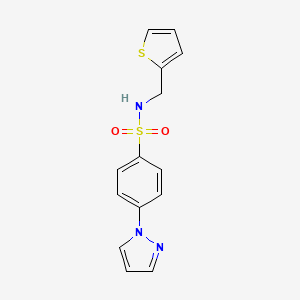
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline, also known as DMPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPQ belongs to the quinazoline class of compounds, which have been found to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways, which play a crucial role in cell survival and proliferation. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been shown to have various biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the significant advantages of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is its high purity and stability, which makes it suitable for scientific research. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is also relatively easy to synthesize, which allows for the production of large quantities of the compound. However, one of the limitations of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
将来の方向性
There are several potential future directions for the research on 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline. One area of research is the development of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline, which may lead to the discovery of new targets for drug development. Additionally, the potential neuroprotective effects of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline warrant further investigation for the treatment of neurodegenerative diseases.
合成法
The synthesis of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline involves a multi-step reaction that starts with the reaction of 2-chloro-6,7-dimethoxyquinazoline with 2-pyridylpiperazine. The resulting intermediate is then subjected to further reactions, including hydrogenation and deprotection, to yield the final product. The synthesis of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
科学的研究の応用
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anticancer activity. Studies have shown that 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline inhibits the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
特性
IUPAC Name |
6,7-dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-25-16-11-14-15(12-17(16)26-2)21-13-22-19(14)24-9-7-23(8-10-24)18-5-3-4-6-20-18/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYILJMSXZIONRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)


![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)


![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)